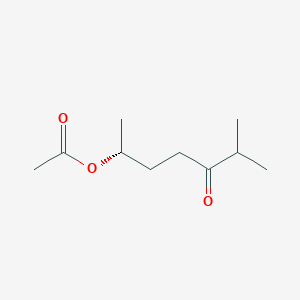
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is an organic compound with the molecular formula C10H18O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of heptanone, featuring an acetyloxy group and a methyl group at specific positions on the heptanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- can be achieved through several synthetic routes. One common method involves the esterification of 3-heptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: A simpler ketone without the acetyloxy and methyl groups.
2-Heptanone: A positional isomer with the ketone group at a different position.
6-Heptanone: Another positional isomer with the ketone group at the sixth carbon.
Uniqueness
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties
Properties
CAS No. |
820247-69-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[(2R)-6-methyl-5-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(12)6-5-8(3)13-9(4)11/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |
InChI Key |
FINXNOYBTCOHKC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C(C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)CCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


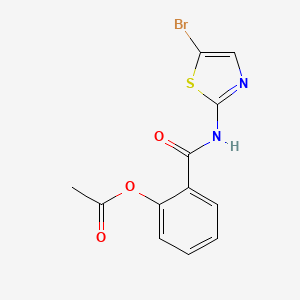
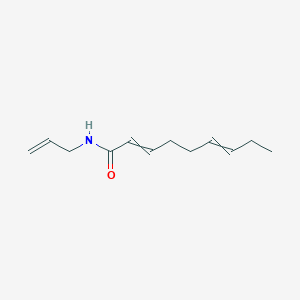
methyl}morpholine](/img/structure/B12534301.png)
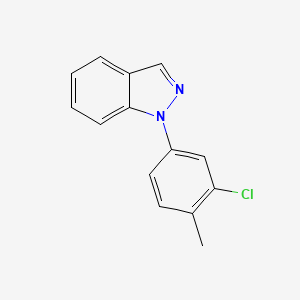
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
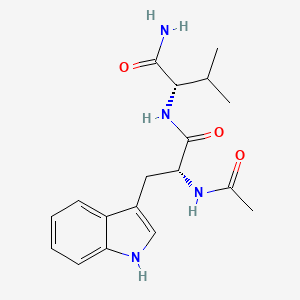

![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)
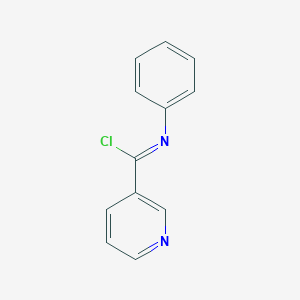
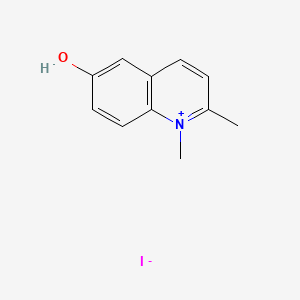
![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)
![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
